diisopropyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Diisopropyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Diisopropyl ester groups at positions 3 and 5.
- A 4-fluorophenyl substituent at position 4 of the pyridine ring.
- Methyl groups at positions 2 and 6.
This compound shares structural features with clinically relevant calcium channel blockers (e.g., nifedipine, isradipine) but differs in its ester and aryl substituents, which influence its physicochemical and pharmacological properties .
特性
IUPAC Name |
dipropan-2-yl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO4/c1-11(2)26-20(24)17-13(5)23-14(6)18(21(25)27-12(3)4)19(17)15-7-9-16(22)10-8-15/h7-12,19,23H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVUVZRPUETIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Variations and Key Differences
The following table summarizes critical structural and molecular distinctions between the compound and its analogs:
Table 1: Structural and Molecular Comparison
Notes:
- Diisopropyl esters (main compound) confer higher lipophilicity compared to diethyl or dimethyl esters, enhancing membrane permeability but reducing aqueous solubility .
- Fluorophenyl vs. chlorophenyl : The 4-fluorophenyl group provides electron-withdrawing effects, stabilizing the 1,4-DHP ring against oxidation compared to chlorophenyl analogs .
Pharmacological and Metabolic Properties
Table 2: Pharmacological and Metabolic Profiles
Key Findings :
- The 4-fluorophenyl group in the main compound enhances metabolic stability compared to chlorinated analogs, delaying cytochrome P450-mediated oxidation .
- Diethyl esters (e.g., ) are more susceptible to enzymatic hydrolysis than diisopropyl esters, affecting half-life .
- Isradipine (a benzoxadiazol-containing analog) demonstrates the impact of heterocyclic substituents on target selectivity and potency .
Physicochemical Properties
Table 3: Physical and Solubility Data
Q & A
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
